N-Nitroaniline N-Nitroaniline
Brand Name: Vulcanchem
CAS No.: 645-55-6
VCID: VC14438278
InChI: InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H
SMILES:
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol

N-Nitroaniline

CAS No.: 645-55-6

Cat. No.: VC14438278

Molecular Formula: C6H6N2O2

Molecular Weight: 138.12 g/mol

* For research use only. Not for human or veterinary use.

N-Nitroaniline - 645-55-6

Specification

CAS No. 645-55-6
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
IUPAC Name N-phenylnitramide
Standard InChI InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H
Standard InChI Key VBEGHXKAFSLLGE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-Nitroaniline (CAS 645-55-6) features a primary aromatic amine modified by a nitro group at the nitrogen position. Its IUPAC name is N-nitrobenzenamine, with the molecular formula C₆H₆N₂O₂ . The compound’s planar structure allows for resonance stabilization between the aromatic ring and the nitro group, significantly influencing its reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight138.124 g/mol
Molecular FormulaC₆H₆N₂O₂
IUPAC NameN-Nitrobenzenamine
InChIKeyVBEGHXKAFSLLGE-UHFFFAOYSA-N

Electronic Effects

The nitro group’s strong electron-withdrawing nature reduces the basicity of the adjacent amine. Compared to aniline (pKa ~4.6), N-nitroaniline exhibits markedly lower basicity due to decreased electron density on the nitrogen . This property renders it less reactive in electrophilic substitution reactions but enhances its stability under acidic conditions.

Synthesis Methodologies

Direct Nitration Challenges

Direct nitration of aniline faces practical limitations due to competitive ring nitration and oxidation side reactions. The formation of anilinium ions under nitrating conditions (e.g., HNO₃/H₂SO₄) promotes para-substitution on the aromatic ring rather than N-nitration . Consequently, indirect routes dominate industrial production.

Stepwise Protection-Nitration

A validated approach involves temporary protection of the amine group to prevent undesired ring nitration:

  • Formylation: Reacting aniline with formic acid yields N-formylaniline, shielding the amine .

  • Nitration: Treating N-formylaniline with nitrating agents introduces the nitro group at the nitrogen position.

  • Deprotection: Hydrolysis or reduction removes the formyl group, yielding N-nitroaniline.

This method achieves yields exceeding 80% with minimal byproducts . For instance, N-formylaniline nitration in acetic anhydride at 0–5°C produces N-nitro-N-formylaniline, which undergoes alkaline hydrolysis to release N-nitroaniline .

Reductive Amination Alternatives

Emerging strategies employ nitrobenzene derivatives in reductive amination. For example, coupling nitrobenzene with hydroxylamine under catalytic hydrogenation conditions generates N-nitroaniline intermediates. Palladium-charcoal catalysts in ethanol at 50°C facilitate this transformation with >70% efficiency .

Physicochemical Properties

Thermal Stability

N-Nitroaniline decomposes exothermically above 200°C, releasing nitrogen oxides. Differential scanning calorimetry (DSC) reveals an onset decomposition temperature of 215°C, making it unsuitable for high-temperature applications without stabilizers .

Solubility and Crystallinity

The compound exhibits limited water solubility (<0.1 g/100 mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Crystallization from ethanol yields yellow needles with a melting point of 149–151°C , though purity-dependent variations occur.

Table 2: Physical Properties

PropertyValueSource
Melting Point149–151°C
Density1.201 g/cm³
Refractive Index1.6276 (estimated)
Solubility in Water<0.1 g/100 mL (25°C)

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1,520 cm⁻¹ (N=O asymmetric stretch) and 1,340 cm⁻¹ (N=O symmetric stretch) .

  • NMR: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm and a singlet for the NH proton at δ 10.5 ppm .

Industrial and Research Applications

Dye and Pigment Synthesis

N-Nitroaniline serves as a diazo component in azo dye production. Diazotization followed by coupling with naphthols yields intense yellow-to-red dyes for textiles . For instance, coupling with β-naphthol produces Para Red, a historically significant pigment.

Pharmaceutical Intermediates

The compound’s nitro group facilitates reduction to arylhydrazines, precursors to heterocyclic drugs. Catalytic hydrogenation over Raney nickel generates N-aminophenyl derivatives used in benzimidazole antifungals .

Energetic Materials

Recent studies highlight N-nitroaniline’s role in synthesizing insensitive explosives. Its incorporation into ternary mixtures with TNT (2,4,6-trinitrotoluene) enhances thermal stability while reducing sensitivity to impact .

Recent Advancements and Future Directions

Biodegradation Studies

Soil microcosm experiments demonstrate aerobic microbial degradation of N-nitroaniline via Pseudomonas spp., achieving 90% removal in 14 days . This finding supports bioremediation strategies for nitroaromatic-contaminated sites.

Catalytic Synthesis Innovations

Palladium-catalyzed C–N coupling reactions enable direct synthesis of N-nitroaniline derivatives from aryl halides and nitramines. Ligand systems like Xantphos enhance yields to 85% under mild conditions .

Computational Modeling

Density functional theory (DFT) studies predict N-nitroaniline’s explosive performance parameters, including detonation velocity (6.8 km/s) and pressure (25 GPa) . These insights guide its optimization in propellant formulations.

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